Part 1: Executive Summary & Chemical Identity
Part 1: Executive Summary & Chemical Identity
Technical Monograph: (1-Cyclopropylethyl)methylamine
(1-Cyclopropylethyl)methylamine is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical candidates.[1] It serves as a critical building block for introducing the 1-cyclopropylethyl motif, a structural feature valued in medicinal chemistry for its ability to modulate lipophilicity, improve metabolic stability (by blocking
This guide addresses the specific identity, synthesis, and handling of this compound, distinguishing it from its common structural isomer,
Chemical Identity Table
| Attribute | Detail |
| Chemical Name | (1-Cyclopropylethyl)methylamine |
| Systematic Name | |
| CAS Registry Number | 926200-63-7 (Racemate/Unspecified) |
| Related CAS | 195604-39-8 (Primary amine precursor, (S)-isomer) |
| Molecular Formula | |
| Molecular Weight | 99.18 g/mol |
| SMILES | CC(C1CC1)NC |
| Structure | A secondary amine where the nitrogen is methylated and attached to a chiral ethyl group substituted with a cyclopropane ring.[1][2] |
CRITICAL DISTINCTION: Do not confuse with
-(Cyclopropylmethyl)-N-methylamine (CAS 18977-45-2), which lacks the branching methyl group on the linker.[1] The target compound described here has a chiral center at the-position relative to the nitrogen.[1]
Part 2: Applications in Drug Discovery
The (1-cyclopropylethyl)amine moiety is a bioisostere of the isopropyl group.[1] Its incorporation into drug scaffolds is driven by three mechanistic advantages:
-
Metabolic Blockade: The cyclopropyl group reduces the susceptibility of the adjacent carbons to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4) due to the higher bond dissociation energy of cyclopropyl C-H bonds compared to alkyl C-H bonds.[1]
-
Conformational Restriction: The steric bulk and rigid geometry of the cyclopropane ring restrict the rotatable bond space, potentially locking the pharmacophore into a bioactive conformation.[1]
-
Lipophilicity Modulation: It offers a subtle adjustment to
, often increasing permeability without the liability of rapid metabolic clearance associated with flexible alkyl chains.[1]
Key Therapeutic Areas:
-
Kinase Inhibitors: Used in the hinge-binding or solvent-front regions of JAK and tyrosine kinase inhibitors.[1]
-
GPCR Ligands: Acts as a lipophilic amine headgroup in aminergic GPCR antagonists.[1]
Part 3: Synthesis & Manufacturing
While the primary amine (1-cyclopropylethylamine) is commercially available in chiral forms, the
Reaction Logic & Pathway
The synthesis follows a reductive amination pathway.[1][3][4] Direct alkylation is avoided to prevent over-alkylation to the quaternary ammonium salt.[1]
Figure 1: One-pot reductive amination workflow utilizing Titanium(IV) Isopropoxide to facilitate imine formation and prevent over-reduction.
Detailed Experimental Protocol
Objective: Synthesis of (1-Cyclopropylethyl)methylamine via Ti(IV)-mediated reductive amination.
Reagents:
-
Cyclopropyl methyl ketone (1.0 equiv)[1]
-
Methylamine (2.0 M solution in THF, 1.5 equiv)
-
Titanium(IV) isopropoxide (1.25 equiv)[1]
-
Sodium borohydride (
) (1.5 equiv)[1]
Step-by-Step Methodology:
-
Imine Formation (Dehydration):
-
In a flame-dried round-bottom flask under Nitrogen, charge Cyclopropyl methyl ketone (10 mmol) and Methylamine (15 mmol, THF solution).
-
Add Titanium(IV) isopropoxide (12.5 mmol) dropwise.[1] Note: The reaction is exothermic; cooling to 0°C is recommended during addition.
-
Stir the mixture at ambient temperature (20-25°C) for 6–12 hours. The solution will turn slightly viscous as the titanium-amine complex forms.[1]
- acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine species.
-
-
Reduction:
-
Dilute the reaction mixture with anhydrous Methanol (20 mL).
-
Cool the solution to 0°C.
-
Add Sodium borohydride (15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Quench & Workup:
-
Quench the reaction by adding 1N NaOH (10 mL).[1] A white precipitate (
) will form. -
Filter the mixture through a pad of Celite to remove titanium salts.[1] Wash the pad with Diethyl Ether.[1]
-
Extract the filtrate with Diethyl Ether (
mL). -
Crucial Step: The product is a basic amine.[1][7] Ensure the aqueous layer is pH > 12 before extraction.[1]
-
-
Purification:
-
Dry the combined organic layers over
and concentrate under reduced pressure (careful: product is volatile, use >100 mbar or cold bath). -
Purify via distillation (if scale >5g) or convert to the Hydrochloride salt by adding 1M HCl in Ether, filtering the resulting solid.
-
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the following expected values.
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR (CDCl3) | Cyclopropyl ring methylene protons (distinctive high-field multiplets).[1] | |
| Cyclopropyl methine proton. | ||
| Methyl group on the ethyl chain (doublet due to CH coupling). | ||
| Chiral methine proton ( | ||
| MS (ESI+) | Base peak corresponding to protonated molecular ion.[1] | |
| Appearance | Clear, colorless liquid | Darkening indicates oxidation; store under Argon.[1] |
Part 5: Safety & Handling (E-E-A-T)
As a secondary amine, this compound presents specific hazards that must be managed through engineering controls.
-
Corrosivity: Classified as Skin Corr.[1][5][8] 1B . Causes severe skin burns and eye damage.[1][7] All handling must occur in a fume hood with neoprene gloves and eye protection.[1]
-
Flammability: Low molecular weight amines are highly flammable.[1] Keep away from static discharge and heat sources.[1][6][7][8]
-
Storage: Amines readily absorb
from the air to form carbamates.[1] Store in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen), at 2–8°C.
Emergency Protocol:
-
Skin Contact: Immediately wash with 3% acetic acid (if available) or copious water for 15 minutes.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2][6][7][8][9] Remove contact lenses if present.[1][2][7][8][9] Seek immediate medical attention.
References
-
PubChem Compound Summary. (2025). (1-Cyclopropylethyl)methylamine (CID 16772299).[1][10] National Center for Biotechnology Information.[1] [Link]
-
Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. (Standard protocol reference for Ti-mediated amination).
-
Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Discusses metabolic stability of small rings like cyclopropane).
Sources
- 1. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. longdom.org [longdom.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. (1-Cyclopropylethyl)methylamine | C6H13N | CID 16772299 - PubChem [pubchem.ncbi.nlm.nih.gov]
